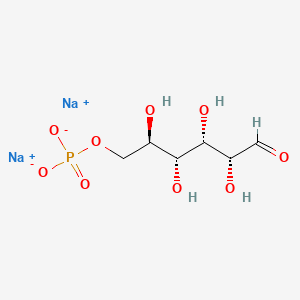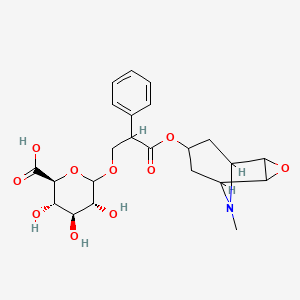
1,3-Dimethyl-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3-Dimethyl-2-(trifluoromethyl)benzene involves several steps. For instance, it has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence . It has also been used in the synthesis of 3,5-bis (trifluoromethyl)benzoyl chloride, an important drug intermediate.Molecular Structure Analysis
The molecular weight of 1,3-Dimethyl-2-(trifluoromethyl)benzene is 174.16 g/mol. The InChI Key is BGURHJHQZVSCHL-UHFFFAOYSA-N.Chemical Reactions Analysis
1,3-Dimethyl-2-(trifluoromethyl)benzene undergoes various chemical reactions. For example, it undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6- bis (trifluoromethyl)benzoic acid .Physical And Chemical Properties Analysis
1,3-Dimethyl-2-(trifluoromethyl)benzene has unique physical and chemical properties. It has been widely studied due to its ability to serve as a synthetic intermediate in the production of various compounds, and its potential applications in the fields of medicine, agriculture, and the environment.Applications De Recherche Scientifique
Pharmaceutical Applications
The trifluoromethyl group in compounds like 1,3-Dimethyl-2-(trifluoromethyl)benzene is known to enhance the pharmacological properties of drugs. This group can be found in several FDA-approved drugs, where it contributes to various pharmacological activities due to its ability to affect the physicochemical properties of molecules .
Synthesis of Trifluoromethyl-Containing Drugs
1,3-Dimethyl-2-(trifluoromethyl)benzene can be used in the synthesis of trifluoromethyl group-containing drugs. The presence of this group is significant in pharmaceuticals, as it often leads to improved efficacy and stability of the drug molecules .
Radical Trifluoromethylation
This compound plays a role in radical trifluoromethylation, a process important for introducing the trifluoromethyl group into various substrates. This reaction is crucial for creating compounds with enhanced biological activity and is widely used in the development of pharmaceuticals and agrochemicals .
Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles
The compound is utilized in the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles, which are valuable in pharmaceutical research. These triazoles have applications ranging from anticonvulsants to anti-HIV-1 reagents .
Benzylic Position Reactions
1,3-Dimethyl-2-(trifluoromethyl)benzene undergoes reactions at the benzylic position, which is a key site for chemical transformations in organic synthesis. These reactions are essential for constructing complex molecules used in medicinal chemistry .
Environmental Toxicity Studies
The compound’s derivatives are subject to environmental toxicity studies to assess their impact on aquatic life and other environmental factors. This research is crucial for understanding the safety and ecological effects of chemical compounds before they are widely used .
Conversion of Alcohols into Ethers
In synthetic chemistry, 1,3-Dimethyl-2-(trifluoromethyl)benzene is involved in the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers. This transformation is important for the production of various chemical intermediates .
Electrophilic Trifluoromethylation
As an electrophilic CF3-transfer reagent, this compound is used for direct, mild, and efficient trifluoromethylation. This application is vital for introducing the trifluoromethyl group into target molecules, enhancing their properties for further research and development .
Safety And Hazards
Orientations Futures
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The trifluoromethyl group has attracted much attention because of its strong electron-withdrawing nature and increasing lipophilicity, which greatly affects the pharmacological activity of chemical compounds . Therefore, the future directions of 1,3-Dimethyl-2-(trifluoromethyl)benzene could be in the development of new synthetic methods and its applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
1,3-dimethyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-4-3-5-7(2)8(6)9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGURHJHQZVSCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602991 | |
| Record name | 1,3-Dimethyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-(trifluoromethyl)benzene | |
CAS RN |
41818-96-6 | |
| Record name | 1,3-Dimethyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















